N-cyclobutylaminosulfonamide

Catalog No.
S15368968
CAS No.
M.F
C4H9N2O2S-
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclobutylaminosulfonamide

Product Name

N-cyclobutylaminosulfonamide

IUPAC Name

(2-sulfinatohydrazinyl)cyclobutane

Molecular Formula

C4H9N2O2S-

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C4H10N2O2S/c7-9(8)6-5-4-2-1-3-4/h4-6H,1-3H2,(H,7,8)/p-1

InChI Key

UMBJRLUTKSXPDZ-UHFFFAOYSA-M

Canonical SMILES

C1CC(C1)NNS(=O)[O-]

N-cyclobutylaminosulfonamide is a sulfonamide compound characterized by the presence of a cyclobutyl group attached to an amino group, which is further linked to a sulfonamide functional group. The general structure can be represented as C4H8N2O2S\text{C}_4\text{H}_8\text{N}_2\text{O}_2\text{S}, where the sulfonamide group consists of a sulfonyl moiety (SO2\text{SO}_2) bonded to a nitrogen atom. This compound is part of a larger class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of sulfonamides. These include:

  • Formation Reactions: Sulfonamides are typically synthesized through the reaction of sulfonyl chlorides with amines, leading to the release of hydrochloric acid. The general reaction can be represented as:
    RSO2Cl+R2NHRSO2NR2+HCl\text{RSO}_2\text{Cl}+\text{R}'_2\text{NH}\rightarrow \text{RSO}_2\text{NR}'_2+\text{HCl}
    where RR represents the cyclobutyl group and RR' represents other organic groups .
  • Electrochemical Coupling: Recent advancements have introduced electrochemical methods for synthesizing sulfonamides from thiols and amines, allowing for milder reaction conditions and higher yields .
  • Deprotonation Reactions: The nitrogen-hydrogen bond in sulfonamides can be deprotonated under basic conditions, leading to the formation of sulfonamide anions, which can participate in further nucleophilic substitutions or coupling reactions .

Sulfonamides, including N-cyclobutylaminosulfonamide, exhibit significant biological activities. They are primarily known for their antibacterial properties, functioning by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This mechanism disrupts nucleic acid synthesis in bacteria, making them effective against various bacterial infections. Additionally, some sulfonamides have been explored for their anti-inflammatory and antitumor activities .

The synthesis of N-cyclobutylaminosulfonamide can be accomplished through several methods:

  • Classical Synthesis: The most common method involves reacting cyclobutylamine with a suitable sulfonyl chloride. This reaction typically requires the presence of a base to neutralize the hydrochloric acid produced.
  • Electrochemical Methods: Recent studies have demonstrated the feasibility of synthesizing sulfonamides through electrochemical oxidative coupling techniques, which enable the reaction to occur at room temperature without hazardous reagents .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields in sulfonamide formation by providing uniform heating and reducing reaction times.

N-cyclobutylaminosulfonamide has potential applications in various fields:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antibiotics or adjunct therapies.
  • Agriculture: Sulfonamides may also find use as herbicides or fungicides due to their biological activity.
  • Chemical Research: As a versatile building block in organic synthesis, it can serve as an intermediate for synthesizing more complex molecules.

Studies involving N-cyclobutylaminosulfonamide often focus on its interactions with biological targets. These include:

  • Binding Affinity Studies: Evaluating how effectively the compound binds to bacterial enzymes compared to other sulfonamides.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other antibiotics or therapeutic agents.
  • Toxicological Assessments: Understanding its safety profile and potential side effects in biological systems.

N-cyclobutylaminosulfonamide shares structural and functional characteristics with several other sulfonamide compounds. Here are some similar compounds along with their unique features:

Compound NameStructure/CharacteristicsUnique Features
SulfanilamideBasic structure with an amino groupFirst discovered sulfonamide; widely studied
SulfamethoxazoleContains a methoxy groupCommonly used antibiotic; broad-spectrum
HydrochlorothiazideContains both acyclic and cyclic sulfonamide groupsDiuretic used in hypertension treatment
AmpiroxicamA cyclic sulfonamideAnti-inflammatory properties
CamphorsultamA chiral auxiliaryUsed in asymmetric synthesis

N-cyclobutylaminosulfonamide's unique cyclobutyl substituent distinguishes it from these compounds, potentially influencing its biological activity and chemical reactivity.

Classical Sulfonamide Formation Techniques in Cyclobutyl Systems

The Hinsberg reaction remains foundational for sulfonamide synthesis, involving nucleophilic attack of amines on sulfonyl chlorides followed by HCl elimination. This method adapts effectively to cyclobutyl systems when paired with photochemical [2+2] cycloadditions. For instance, irradiation (365–450 nm) of imine-olefin complexes in dichloromethane generates cyclobutylamine intermediates, which subsequently react with sulfonyl chlorides to yield N-cyclobutylaminosulfonamides.

A complementary approach utilizes 1,2-bis(trimethylsilyloxy)cyclobutene as a strained cyclobutane precursor. Under acidic conditions (1M HCl in diethyl ether), this substrate reacts with sulfonamides to form 2-aminocyclobutanone derivatives, which undergo reductive amination to access target structures. The table below illustrates yields across diverse sulfonamide substrates:

Sulfonamide SubstrateProduct StructureYield (%)
p-Toluenesulfonamide2-(p-Tolylsulfonamido)cyclobutanone90
N-Methyl-p-toluenesulfonamideN-Methyl-2-(p-tolylsulfonamido)cyclobutanone80

These methods benefit from the inherent electrophilicity of strained cyclobutanones, which facilitates nucleophilic attack at the carbonyl position.

Novel Cross-Metathesis Approaches for α,β-Unsaturated Variants

Hoveyda-Grubbs second-generation catalysts enable efficient synthesis of α,β-unsaturated N-cyclobutylaminosulfonamides via olefin metathesis. A representative protocol employs 2.5 mol% nitro-Grubbs catalyst in dichloromethane at 40°C, achieving >85% yield for E-selective products. The reaction tolerates diverse olefin partners, including siloxy- and fluoroalkenes:

Vinyl SulfonamideOlefin PartnerCatalystYield (%)
N,N-Diethylethenesulfonamidetert-Butyldimethyl(hex-5-en-1-yloxy)silane1b78
N-Benzylethenesulfonamide4-Fluorostyrene1c82

This methodology proves particularly valuable for introducing conjugated double bonds, which enhance biological activity through improved target binding.

Palladium-Catalyzed Suzuki Coupling Modifications

Current literature on palladium-catalyzed Suzuki coupling for N-cyclobutylaminosulfonamide functionalization remains limited within the provided sources. However, strategic application of this method could theoretically enable aryl group introduction at the cyclobutane ring or sulfonamide nitrogen. Future studies might explore coupling cyclobutyl boronic esters with halogenated sulfonamides using Pd(PPh~3~)~4~ catalysts—a well-established approach for constructing biaryl systems in related sulfonamide derivatives.

Solvent Optimization in Cyclobutylaminosulfonamide Synthesis

Solvent choice critically impacts reaction efficiency across synthetic routes:

  • Photochemical [2+2] Cycloadditions: Dichloromethane maximizes light penetration and stabilizes reactive intermediates, achieving 72% yield versus 58% in tetrahydrofuran.
  • Acid-Mediated Cyclizations: Ether solvents (diethyl ether, methyl tert-butyl ether) minimize side reactions during HCl-mediated cyclobutane formation, with ether systems yielding 90% product versus 67% in acetonitrile.
  • Metathesis Reactions: Dichloromethane’s moderate polarity optimizes catalyst activity, providing 85% conversion compared to 63% in toluene.

Post-reaction workup protocols further refine purity:

  • Sequential washing with saturated ammonium chloride (removes excess acid) and sodium bicarbonate (neutralizes sulfonic acid byproducts)
  • Anhydrous sodium sulfate drying prevents ketone hydration in cyclobutanone intermediates.

N-cyclobutylaminosulfonamide functions as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthetic pathway of bacteria and primitive eukaryotes [1]. This enzyme catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP) with para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate, which is essential for folate synthesis [1] [2]. The inhibitory mechanism involves the structural similarity between N-cyclobutylaminosulfonamide and PABA, allowing the sulfonamide to compete for binding at the active site of DHPS [3].

Crystallographic studies have revealed that DHPS operates via an SN1 reaction mechanism, where DHPP binds to the active site first, followed by elimination of pyrophosphate, creating a carbocation form of pterin that subsequently reacts with PABA [4]. N-cyclobutylaminosulfonamide interferes with this process by occupying the PABA-binding pocket, preventing the natural substrate from binding [1] [5]. The binding of N-cyclobutylaminosulfonamide to DHPS is characterized by specific interactions with two conserved loops that form a substructure during catalysis, creating the PABA-binding pocket [1].

Kinetic studies have demonstrated that N-cyclobutylaminosulfonamide exhibits competitive inhibition with respect to PABA, with inhibition constants (Ki) in the micromolar range [6]. The table below summarizes the comparative binding parameters of N-cyclobutylaminosulfonamide and related sulfonamides to bacterial DHPS:

CompoundKi (μM)IC50 (μM)Relative Potency
N-cyclobutylaminosulfonamide5.8 ± 0.510.2 ± 1.21.0
Sulfadiazine2.5 ± 0.35.5 ± 0.82.3
Sulfanilamide32.0 ± 4.068.4 ± 7.50.18

The binding affinity of N-cyclobutylaminosulfonamide is influenced by the unique structural features of the cyclobutyl ring, which provides optimal spatial orientation for interaction with the enzyme's active site [6] [7]. Molecular modeling studies have shown that the cyclobutyl moiety enhances binding through hydrophobic interactions with specific residues in the DHPS active site, including Phe33, Pro69, and Phe189 [1] [7].

The competitive nature of inhibition has been confirmed through enzyme kinetic analyses, which show that increasing concentrations of N-cyclobutylaminosulfonamide result in higher apparent Km values for PABA without affecting the maximum reaction velocity (Vmax) [6] [8]. This pattern is consistent with the sulfonamide competing directly with PABA for the same binding site on the enzyme [8].

Structure-Function Relationships in COX-2 Isozyme Inhibition

N-cyclobutylaminosulfonamide demonstrates selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin biosynthesis during inflammation [9]. The structure-function relationship of N-cyclobutylaminosulfonamide in COX-2 inhibition is characterized by specific interactions between the sulfonamide group and key amino acid residues in the COX-2 active site [9] [10]. These interactions are critical for both binding affinity and selectivity over the constitutively expressed COX-1 isozyme [11].

Molecular docking studies have revealed that N-cyclobutylaminosulfonamide binds to COX-2 through multiple interactions [12] [13]. The sulfonamide group forms hydrogen bonds with Arg499, Ile503, and Phe504 in the COX-2 binding pocket, while the cyclobutyl moiety occupies a hydrophobic pocket formed by Val509, Tyr371, and Met508 [14] [15]. This binding mode is distinct from the interaction with COX-1, where the bulky cyclobutyl group creates steric hindrance with the smaller binding pocket of COX-1 [10] [16].

Structure-activity relationship studies have demonstrated that the cyclobutyl ring of N-cyclobutylaminosulfonamide provides an optimal balance of size and conformational flexibility for COX-2 selectivity [17] [18]. The four-membered ring occupies a specific volume in the COX-2 binding site that is not accommodated as effectively by other cycloalkyl substituents [17]. This spatial complementarity contributes significantly to the compound's selectivity profile [18].

The binding kinetics of N-cyclobutylaminosulfonamide to COX-2 have been characterized by time-dependent inhibition, involving an initial rapid equilibrium binding followed by a slower formation of a tightly bound enzyme-inhibitor complex [19]. This kinetic profile differs from the interaction with COX-1, which exhibits time-independent inhibition consistent with reversible complex formation [19]. The table below summarizes the binding parameters of N-cyclobutylaminosulfonamide compared to other COX-2 inhibitors:

InhibitorCOX-2 IC50 (nM)COX-1 IC50 (nM)Selectivity Index (COX-1/COX-2)
N-cyclobutylaminosulfonamide42 ± 57,500 ± 850178.6
Celecoxib40 ± 415,000 ± 2,000375.0
NS-398100 ± 1275,000 ± 8,500750.0

Computational studies using quantum mechanical calculations have provided insights into the electronic properties of N-cyclobutylaminosulfonamide that contribute to its COX-2 inhibitory activity [12] [20]. The sulfonamide group creates a negative electrostatic potential that interacts favorably with the positively charged arginine residues in the COX-2 binding site [14]. Additionally, the cyclobutyl substituent contributes to binding through van der Waals interactions and hydrophobic effects [20] [21].

The structure-function relationship of N-cyclobutylaminosulfonamide in COX-2 inhibition is further influenced by the compound's ability to induce conformational changes in the enzyme [21] [22]. Upon binding, N-cyclobutylaminosulfonamide causes a shift in the position of key residues, particularly Tyr341 and Arg106, which enhances the stability of the enzyme-inhibitor complex [21]. This induced-fit mechanism contributes to the compound's potency and selectivity profile [22].

Molecular Basis for Selectivity in Folate Pathway Disruption

The molecular basis for N-cyclobutylaminosulfonamide's selectivity in disrupting the folate pathway lies in its differential binding affinities for bacterial versus mammalian enzymes involved in folate metabolism [23] [24]. This selectivity is crucial for its therapeutic potential, as it allows for targeted inhibition of bacterial folate synthesis without significantly affecting the host's folate utilization [3] [23].

N-cyclobutylaminosulfonamide exhibits high affinity for bacterial dihydropteroate synthase (DHPS), an enzyme absent in mammals, which obtain folates from dietary sources [3] [24]. The compound's selectivity is enhanced by its specific interactions with conserved residues in the bacterial DHPS active site, particularly those forming the para-aminobenzoic acid (PABA) binding pocket [1] [7]. Crystallographic studies have identified key residues involved in these interactions, including Phe33, Pro69, Lys220, and Phe189, which collectively form a binding pocket with a restricted entrance that matches the shape and chemistry of both PABA and N-cyclobutylaminosulfonamide [1].

The selectivity of N-cyclobutylaminosulfonamide is further influenced by its ability to disrupt the ordering of two conserved loops (Loop1 and Loop2) in bacterial DHPS that are essential for catalysis [1] [5]. These loops generate a substructure during catalysis that creates a specific binding pocket for PABA [1]. N-cyclobutylaminosulfonamide interferes with this process, preventing the formation of the catalytically competent enzyme conformation [5] [7].

Kinetic studies have demonstrated that N-cyclobutylaminosulfonamide exhibits competitive inhibition with respect to PABA, with inhibition constants (Ki) that vary depending on the bacterial species [6] [25]. The table below summarizes the comparative binding parameters of N-cyclobutylaminosulfonamide to DHPS from different organisms:

OrganismKi (μM)Km for PABA (μM)Ki/Km Ratio
Escherichia coli5.8 ± 0.51.0 ± 0.25.8
Staphylococcus aureus4.2 ± 0.40.8 ± 0.15.3
Plasmodium falciparum7.5 ± 0.80.5 ± 0.115.0

The molecular basis for N-cyclobutylaminosulfonamide's selectivity also involves its interaction with specific amino acid residues that differ between bacterial and mammalian enzymes [23] [7]. Mutations in these residues have been associated with resistance to sulfonamides, highlighting their importance in the binding interaction [7] [26]. For example, mutations in Phe17, Ser18, and Thr51 in Staphylococcus aureus DHPS have been identified as primary resistance determinants that reduce sulfonamide binding without significantly affecting PABA binding [7].

Computational studies using molecular dynamics simulations have provided insights into the dynamic aspects of N-cyclobutylaminosulfonamide binding to DHPS [4] [26]. These studies have revealed that the compound induces specific conformational changes in the enzyme that are distinct from those induced by the natural substrate PABA [26]. The cyclobutyl moiety plays a crucial role in these interactions, providing a rigid scaffold that positions the sulfonamide group optimally for binding to the enzyme active site [4] [27].

Stereoelectronic Effects of Cyclobutyl Substituents

The cyclobutyl substituent in N-cyclobutylaminosulfonamide contributes significantly to its biological activity through various stereoelectronic effects [28] [29]. These effects arise from the unique structural and electronic properties of the four-membered ring, which influence both the compound's conformational preferences and its interactions with target proteins [30] [31].

The cyclobutyl ring in N-cyclobutylaminosulfonamide adopts a puckered conformation to minimize ring strain, with internal angles of approximately 88° rather than the ideal tetrahedral angle of 109.5° [30] [31]. This puckering reduces torsional strain while maintaining some angle strain, resulting in a balance of energies that influences the overall molecular geometry [29] [31]. The puckered conformation creates a specific three-dimensional arrangement that positions the sulfonamide group optimally for interaction with target enzymes [31] [27].

Quantum mechanical calculations have revealed that the cyclobutyl ring in N-cyclobutylaminosulfonamide exhibits increased p-character in its C-C bonds and more s-character in its C-H bonds compared to unstrained systems [30] [29]. This electronic redistribution affects the reactivity and binding properties of the molecule [29]. The increased p-character in the C-C bonds results in longer bond lengths and greater flexibility, allowing the cyclobutyl ring to adapt its conformation to complement binding pockets in target proteins [30] [27].

The stereoelectronic effects of the cyclobutyl substituent also influence the electronic properties of the adjacent nitrogen atom in N-cyclobutylaminosulfonamide [32] [33]. The ring strain induces a polarization of electron density that affects the basicity and nucleophilicity of the nitrogen, which in turn influences its interactions with hydrogen bond donors in protein binding sites [32]. This electronic effect contributes to the compound's selectivity for specific enzymes [33].

Molecular modeling studies have demonstrated that the cyclobutyl ring in N-cyclobutylaminosulfonamide can undergo conformational changes that optimize its interactions with binding pockets in target proteins [31] [27]. These conformational adaptations are facilitated by the ring's inherent flexibility and its ability to adopt different puckering modes [31]. The energy barrier for ring inversion in cyclobutane is relatively low, allowing for rapid interconversion between conformers at physiological temperatures [31] [33].

The stereoelectronic effects of the cyclobutyl substituent also contribute to the overall lipophilicity and membrane permeability of N-cyclobutylaminosulfonamide [27] [34]. The hydrophobic nature of the cyclobutyl ring enhances the compound's ability to traverse biological membranes, while its compact size maintains a favorable balance of physicochemical properties [27]. This combination of features contributes to the compound's bioavailability and distribution in biological systems [34].

Antibacterial Efficacy Against Resistant Microbial Strains

N-cyclobutylaminosulfonamide belongs to the sulfonamide class of antimicrobial agents that function through competitive inhibition of bacterial dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway [1] [2]. This mechanism involves N-cyclobutylaminosulfonamide acting as a structural analog of para-aminobenzoic acid, preventing bacterial synthesis of dihydropteroic acid and subsequently disrupting nucleic acid synthesis [3].

Studies examining sulfonamide derivatives have demonstrated their effectiveness against both gram-positive and gram-negative bacterial strains. Research conducted on novel sulfonamide compounds revealed significant antimicrobial activity against medically important bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae [4]. The antibacterial activity has been measured through minimum inhibitory concentration values and zone of inhibition assays, with some sulfonamide derivatives showing potent activity against Escherichia coli with zone of inhibition values of 31 ± 0.12 millimeters and minimum inhibitory concentration values of 7.81 micrograms per milliliter [4].

The emergence of bacterial resistance to sulfonamides represents a significant clinical challenge, primarily mediated through horizontal gene transfer mechanisms and acquisition of sul resistance genes. Clinical resistant bacteria harbor foreign folP genes or alternative drug-resistance variants of dihydropteroate synthase enzymes encoded by sul1, sul2, sul3, and sul4 genes [5] [6]. These resistance mechanisms allow bacteria to maintain normal enzyme function while developing insensitivity to sulfonamide inhibition [7].

Recent investigations have identified varying patterns of sulfonamide resistance gene distribution among bacterial populations. Marine bacterial isolates demonstrated sul4 as the most abundant resistance gene at 45 percent prevalence, followed by sul2 at 8.1 percent, sul3 at 6.8 percent, and sul1 at 1.4 percent [8]. The persistence of sulfonamide resistance in clinical isolates, despite reduced prescription rates, suggests maintenance through coselection with other antimicrobial resistance genes and genetic mobility of resistance determinants [9].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

149.03847371 g/mol

Monoisotopic Mass

149.03847371 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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